molecular formula C18H16N2O2 B1149764 Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate CAS No. 17355-75-8

Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate

Cat. No. B1149764
CAS RN: 17355-75-8
M. Wt: 292.33184
InChI Key:
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Description

Synthesis Analysis

The synthesis of ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylates has been explored through various methodologies, including the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation. This method has demonstrated high regioselectivity and yields ranging from 71-92%, significantly reducing reaction times to just 10-12 minutes through the use of ultrasound irradiation (Machado et al., 2011).

Molecular Structure Analysis

The molecular structure of ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylates has been elucidated through crystallographic studies, providing insights into their geometric and electronic structures. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate's structure exhibits intramolecular hydrogen bonds contributing to structural stability, with π…π interactions further stabilizing the molecular structure. This compound crystallizes in the triclinic system, highlighting the diverse structural possibilities within ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate derivatives (Achutha et al., 2017).

Chemical Reactions and Properties

Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylates participate in various chemical reactions, demonstrating their reactivity and utility in organic synthesis. For example, their formation through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid showcases their potential in generating N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).

Scientific Research Applications

  • Synthesis and characterization of pyrazole derivatives

    Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is used as a precursor in the synthesis of various pyrazole derivatives. These derivatives are characterized for their potential applications in different fields, including medicinal chemistry (Kasımoğulları & Arslan, 2010).

  • Development of new pyrazole-based heterocycles

    Researchers have synthesized novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, demonstrating the versatility of pyrazole derivatives in creating new heterocyclic compounds (Ghaedi et al., 2015).

  • Antimicrobial and antioxidant activity

    Some derivatives of this compound have shown promising antimicrobial and antioxidant properties. This finding suggests potential applications in pharmaceuticals and healthcare (Umesha, Rai, & Harish Nayaka, 2009).

  • Steric redirection in alkylation reactions

    The compound has been used in studies exploring steric effects in chemical reactions, particularly in alkylation. This research aids in understanding and developing more efficient synthetic routes in organic chemistry (Wright, Arnold, & Yang, 2018).

  • Synthesis of condensed pyrazoles

    this compound is utilized in the synthesis of various condensed pyrazoles, indicating its role in expanding the diversity of pyrazole-based compounds (Arbačiauskienė et al., 2011).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause serious eye irritation and respiratory irritation . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

Pyrazoles, including Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, have a wide range of applications in various fields of science . They are frequently used as scaffolds in the synthesis of bioactive chemicals . Future research may focus on developing novel strategies for the synthesis of pyrazole derivatives and exploring their wide applications .

Mechanism of Action

Target of Action

The primary targets of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate are currently unknown. This compound is a derivative of the pyrazole family , which are known to interact with a variety of biological targets.

Mode of Action

Pyrazole derivatives are known to interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds . .

Pharmacokinetics

The compound is a solid at room temperature and is stored in a dry environment at 2-8°C

Result of Action

As a pyrazole derivative, it may have a variety of effects depending on its specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is stored in a dry environment at 2-8°C, which may affect its stability . .

properties

IUPAC Name

ethyl 1,5-diphenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-2-22-18(21)16-13-17(14-9-5-3-6-10-14)20(19-16)15-11-7-4-8-12-15/h3-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRLSBWBUBLBMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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